molecular formula C24H22FN3O2S B11460798 ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate

ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate

Cat. No.: B11460798
M. Wt: 435.5 g/mol
InChI Key: PIMCEMQGDVVKQP-UHFFFAOYSA-N
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Description

Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is substituted with a 4-fluorophenyl group, a phenyl group, and an ethyl butanoate moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the 4-Fluorophenyl and Phenyl Groups: The next step involves the introduction of the 4-fluorophenyl and phenyl groups onto the pyrrolo[2,3-d]pyrimidine core. This is typically achieved through electrophilic aromatic substitution reactions, using reagents such as halogenated aromatic compounds and appropriate catalysts.

    Attachment of the Ethyl Butanoate Moiety: The final step involves the esterification of the intermediate compound with ethyl butanoate. This reaction is usually carried out under acidic or basic conditions, with the use of esterification catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated aromatic compounds, strong acids or bases, specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced derivatives with fewer functional groups.

Scientific Research Applications

Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and kinetics.

    Biology: It is used in biological studies to investigate its effects on cellular processes and to identify potential biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate can be compared with other similar compounds, such as:

    Ethyl 2-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    Ethyl 2-{[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate: This compound has a methyl group instead of a fluorine atom, which may affect its reactivity and interactions with molecular targets.

    Ethyl 2-{[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate: This compound contains a bromine atom instead of a fluorine atom, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly impact its chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H22FN3O2S

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate

InChI

InChI=1S/C24H22FN3O2S/c1-3-20(24(29)30-4-2)31-23-21-19(16-8-6-5-7-9-16)14-28(22(21)26-15-27-23)18-12-10-17(25)11-13-18/h5-15,20H,3-4H2,1-2H3

InChI Key

PIMCEMQGDVVKQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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